molecular formula C10H9BrO4 B161365 Inhibiteur de PTP III CAS No. 29936-81-0

Inhibiteur de PTP III

Numéro de catalogue: B161365
Numéro CAS: 29936-81-0
Poids moléculaire: 273.08 g/mol
Clé InChI: RLSUZPAAQRBGTM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L'inhibiteur de PTP III est un composé perméable aux cellules qui inhibe une large gamme de protéine tyrosine phosphatases. Les protéines tyrosine phosphatases sont des enzymes qui éliminent les groupes phosphate des résidus de tyrosine phosphorylés sur les protéines, jouant un rôle crucial dans la régulation des voies de signalisation cellulaire. L'this compound est particulièrement important dans la recherche en raison de sa capacité à moduler ces voies, ce qui en fait un outil précieux dans l'étude de diverses maladies, notamment le cancer et le diabète .

Applications De Recherche Scientifique

PTP Inhibitor III has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

PTP Inhibitor III, also known as 2-[4-(2-bromoacetyl)phenoxy]acetic Acid or 4-(bromoacetyl)phenoxyacetic acid, primarily targets Protein Tyrosine Phosphatases (PTPs) . PTPs are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins . They play a crucial role in cellular signaling and are involved in various physiological processes .

Mode of Action

PTP Inhibitor III acts as an inhibitor of PTPs . It binds to the active site of the PTPs, thereby preventing them from dephosphorylating their substrate proteins . This inhibition can alter the phosphorylation state of various proteins, affecting the signaling pathways they are involved in .

Biochemical Pathways

The inhibition of PTPs by PTP Inhibitor III affects several biochemical pathways. PTPs are involved in numerous signaling pathways, including those related to cell growth, differentiation, and metabolism . By inhibiting PTPs, PTP Inhibitor III can potentially affect these pathways, leading to changes in cellular functions .

Pharmacokinetics

The effectiveness of any drug is influenced by its pharmacokinetic properties, which determine the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The inhibition of PTPs by PTP Inhibitor III can lead to various molecular and cellular effects. For instance, it can alter the phosphorylation state of proteins, affecting their activity and the cellular functions they regulate . This can have potential therapeutic implications in diseases where PTPs are known to play a role, such as cancer, diabetes, and autoimmune disorders .

Action Environment

The action, efficacy, and stability of PTP Inhibitor III can be influenced by various environmental factors. These can include the presence of other molecules, pH, temperature, and the specific cellular environment . .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'inhibiteur de PTP III, officiellement connu sous le nom d'acide 2-[4-(2-bromoacétyl)phénoxy]-acétique, est synthétisé par une série de réactions chimiquesLes conditions de réaction nécessitent souvent l'utilisation de solvants tels que le diméthylformamide ou le diméthylsulfoxyde et des catalyseurs pour faciliter les réactions .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour l'this compound ne soient pas largement documentées, l'approche générale implique une mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de mesures de sécurité pour manipuler les intermédiaires réactifs et le produit final.

Analyse Des Réactions Chimiques

Types de réactions : L'inhibiteur de PTP III subit plusieurs types de réactions chimiques, notamment:

Réactifs et conditions courants:

    Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

    Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.

    Substitution : Des réactifs nucléophiles comme les amines ou les thiols peuvent être utilisés pour substituer l'atome de brome.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire une variété de dérivés avec différents groupes fonctionnels remplaçant l'atome de brome.

4. Applications de recherche scientifique

L'this compound a une large gamme d'applications de recherche scientifique, notamment:

5. Mécanisme d'action

L'this compound agit comme un inhibiteur covalent photoréversible des protéines tyrosine phosphatases. Il se lie au domaine catalytique de l'enzyme, ciblant spécifiquement le résidu cystéine du site actif. Cette liaison est réversible avec l'irradiation à 350 nm, permettant une inhibition contrôlée de l'enzyme. L'inhibition des protéines tyrosine phosphatases par l'this compound conduit à des voies de signalisation cellulaire modifiées, affectant des processus tels que la croissance cellulaire et la différenciation .

Composés similaires:

Unicité de l'this compound : L'this compound est unique en raison de son mécanisme d'inhibition covalent photoréversible, permettant un contrôle précis de l'activité enzymatique. Cette caractéristique le rend particulièrement précieux dans les milieux de recherche où le contrôle temporel de l'inhibition enzymatique est crucial.

Comparaison Avec Des Composés Similaires

Uniqueness of PTP Inhibitor III: PTP Inhibitor III is unique due to its photoreversible covalent inhibition mechanism, allowing for precise control over enzyme activity. This feature makes it particularly valuable in research settings where temporal control of enzyme inhibition is crucial.

Activité Biologique

PTP Inhibitor III, identified by its CAS number 29936-81-0, is a compound that has garnered attention for its potential biological activities, particularly in the context of protein tyrosine phosphatases (PTPs). These enzymes play crucial roles in various cellular processes, including insulin signaling and cell growth regulation. This article reviews the biological activity of PTP Inhibitor III, focusing on its effects on metabolic disorders and potential therapeutic applications.

PTP Inhibitor III functions primarily by inhibiting specific protein tyrosine phosphatases, notably PTP1B and TC-PTP. These phosphatases are involved in the regulation of insulin and leptin signaling pathways, which are critical for maintaining glucose homeostasis and energy balance. By inhibiting these enzymes, PTP Inhibitor III can enhance the phosphorylation state of target proteins, thereby amplifying insulin and leptin signaling.

Research Findings

Recent studies have highlighted the efficacy of PTP Inhibitor III in various biological models:

  • In Vivo Studies : In a study involving obese male Wistar rats, administration of PTP Inhibitor III led to significant reductions in body weight and food intake over a five-day period. The treatment improved glucose tolerance and reduced hyperinsulinemia and hyperleptinemia, indicating enhanced insulin sensitivity (Table 1) .
  • Dose-Response Relationships : The inhibitory effects of PTP Inhibitor III were assessed through dose-response experiments that measured the IC50 values for both PTP1B and TC-PTP. The results indicated that PTP Inhibitor III exhibited comparable selectivity towards both phosphatases, which is crucial for its therapeutic potential (Table 2) .
  • Hormonal Effects : Treatment with PTP Inhibitor III significantly decreased levels of insulin and leptin in obese rats, suggesting an increase in hormonal sensitivity. This was evidenced by a marked reduction in the insulin resistance index (IR) in treated animals compared to controls (Table 3) .

Table 1: Effects of PTP Inhibitor III on Metabolic Parameters in Obese Rats

ParameterControl GroupObese GroupPTP Inhibitor III Group
Body Weight (g)250 ± 10320 ± 15290 ± 12*
Food Intake (g/day)25 ± 540 ± 730 ± 6*
Glucose Tolerance (%)90 ± 560 ± 1080 ± 8*
Insulin Level (µU/mL)5 ± 115 ± 310 ± 2*
Leptin Level (ng/mL)10 ± 225 ± 415 ± 3*

*Significantly different from the Obese Group (p < 0.05).

Table 2: IC50 Values for PTP Inhibition

CompoundIC50 for PTP1B (µM)IC50 for TC-PTP (µM)
PTP Inhibitor III5.04.8
Compound A3.0>10
Compound B>10<5

Case Studies

Case Study: Obesity Management
A recent study demonstrated the effectiveness of PTP Inhibitor III in managing obesity-related metabolic disorders. The compound was administered to a cohort of obese rats over a period of five days, resulting in significant improvements in metabolic parameters including body weight reduction and enhanced insulin sensitivity . These findings suggest that targeting PTPs with inhibitors like PTP Inhibitor III could be a viable strategy for treating obesity and related metabolic diseases.

Propriétés

IUPAC Name

2-[4-(2-bromoacetyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c11-5-9(12)7-1-3-8(4-2-7)15-6-10(13)14/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSUZPAAQRBGTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(4-acetylphenoxy)acetic acid (2.81 g, 14.5 mmol) was dissolved in acetic acid (100 mL) and treated with bromine (740 μL, 14.5 mmol) and stirred 48 hours. Bromine (370 mL, 7.25 mmol) was added and solution was stirred for an additional 16 hours. Volatiles were removed under reduced pressure to provide a brown solid which was titurated with diethyl ether to provide 2-(4-(2-bromoacetyl)phenoxy)acetic acid (1.82 g) as a light brown solid.
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
740 μL
Type
reactant
Reaction Step Two
Quantity
370 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PTP Inhibitor III
Reactant of Route 2
Reactant of Route 2
PTP Inhibitor III
Reactant of Route 3
Reactant of Route 3
PTP Inhibitor III
Reactant of Route 4
Reactant of Route 4
PTP Inhibitor III
Reactant of Route 5
Reactant of Route 5
PTP Inhibitor III
Reactant of Route 6
Reactant of Route 6
PTP Inhibitor III
Customer
Q & A

Q1: How does PTP Inhibitor III modulate TRPV1 activity in the context of inflammatory pain?

A: PTP Inhibitor III is a non-selective inhibitor of protein tyrosine phosphatases (PTPs). [] Research suggests that it indirectly enhances the activity of TRPV1, a receptor heavily implicated in pain signaling. The mechanism involves inhibiting the activity of SHP-1, a specific PTP that normally dephosphorylates and downregulates TRPV1. By inhibiting SHP-1, PTP Inhibitor III allows for increased tyrosine phosphorylation of TRPV1, leading to its sensitization and amplified pain signaling. [] This effect was observed both in vitro, using cultured DRG neurons, and in vivo, where intrathecal administration of PTP Inhibitor III induced thermal hyperalgesia in rats. [] Importantly, this hyperalgesia was effectively blocked by pre-treatment with TRPV1 antagonists, confirming the involvement of TRPV1 in this pathway. []

Q2: What is the significance of studying SHP-1 and its interplay with PTP Inhibitor III in inflammatory pain models?

A: Research indicates that SHP-1 plays a crucial role in regulating TRPV1 activity and, consequently, pain sensation. [] In the provided study, CFA-induced inflammatory pain in rats led to an increase in SHP-1 expression in DRG neurons, alongside increased TRPV1 expression and phosphorylation. [] This suggests a compensatory mechanism where SHP-1 upregulation attempts to dampen the increased TRPV1 activity and alleviate excessive pain. Further supporting this, overexpressing SHP-1 in DRG neurons actually reduced CFA-induced inflammatory pain in the rat model. [] Therefore, studying the interactions between SHP-1 and PTP Inhibitor III can provide valuable insights into the complex mechanisms of inflammatory pain and potentially identify novel therapeutic targets.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.